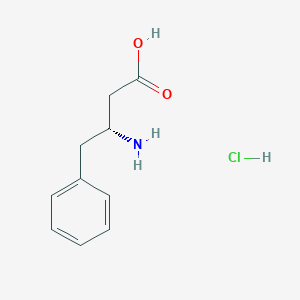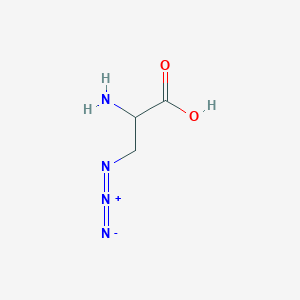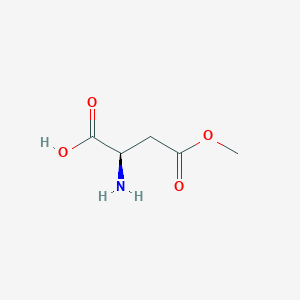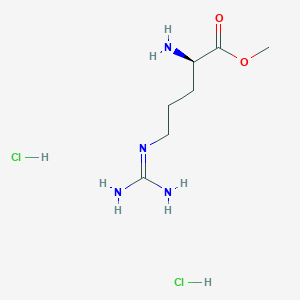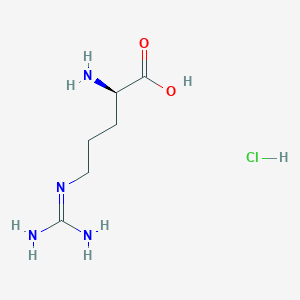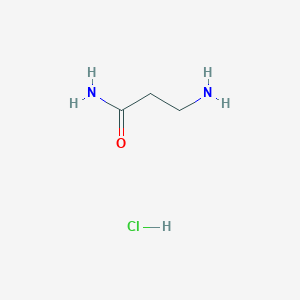
3-Aminopropanamide hydrochloride
Übersicht
Beschreibung
3-Aminopropanamide hydrochloride, also known as β-Alaninamide Hydrochloride, is an intermediate in the acrylamide pathway . It has a molecular formula of C3H9ClN2O and a molecular weight of 124.57 .
Synthesis Analysis
3-Aminopropanamide hydrochloride has been identified as an intermediate in the acrylamide pathway and may also be formed in foods by an enzymatic decarboxylation of asparagine .
Molecular Structure Analysis
The molecular structure of 3-Aminopropanamide hydrochloride is represented by the SMILES string Cl.NCCC(N)=O . The InChI key for this compound is GAGJMOQGABUOBK-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Reduction in Acrylamide Formation
3-Aminopropanamide (3-APA) is a direct precursor of acrylamide in the Maillard reaction. Research shows that 3-APA can reduce acrylamide levels by forming adducts via Michael addition. This process significantly reduces the cytotoxicity of acrylamide, which is crucial for food safety and the control of food contaminants (Wu, Zheng, Zhang, Huang, & Ou, 2018).
Synthesis of Beta-Blockers
In a study exploring the synthesis of (arylcarbonyloxy)aminopropanol derivatives, hydrochlorides of 3-APA were used as potential antagonists of the β1-adrenergic receptor. The study focused on developing a methodology for analyzing the acid-base dissociation constant (pKa), which is essential for drug development (Tengler, Kapustíková, Stropnický, Mokrý, Oravec, Csöllei, & Jampílek, 2013).
Synthesis of Substituted Compounds
A study focused on synthesizing carboxamides and dihydro-1H-imidazol-5-ones using reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides. This process holds significance in chemical synthesis and the production of new compounds (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Treatment of Gastric Ulcers and Gastritis
3-Aminopropanamide derivatives were synthesized and evaluated for their role as anti-virulence agents in treating Helicobacter pylori infections. These compounds showed potential as urease inhibitors, suggesting their applicability in treating gastric ulcers and gastritis (Liu, Shi, Ren, Ni, Li, Chen, Liu, Yuan, He, Liu, Cao, Yang, Xiao, & Zhu, 2018).
Anti-Malarial Properties
A study on 3-hydroxypropanamidines, including derivatives of 3-aminopropanamide, showed promising results as antiplasmodial agents against Plasmodium falciparum. The compounds exhibited low cytotoxicity in human cells and significant in vivo activity in mouse models (Knaab, Held, Burckhardt, Rubiano, Okombo, Yeo, Mok, Uhlemann, Lungerich, Fischli, de Carvalho, Mordmüller, Wittlin, Fidock, & Kurz, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-aminopropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJMOQGABUOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623543 | |
| Record name | beta-Alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropanamide hydrochloride | |
CAS RN |
64017-81-8 | |
| Record name | beta-Alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









